Brain‑Uptake Differentiation: Risocaine Exhibits Intermediate CNS Penetration Among PABA Esters
In a rat steady‑state plasma study, the brain‑plasma partition coefficient (Kp) was determined for four PABA esters and lidocaine . Risocaine (designated PABA‑Pr, the propyl ester) showed a Kp value of 2.7, which is 42 % higher than the ethyl ester (PABA‑Et, Kp = 1.9) and 145 % higher than procaine (Kp = 1.1), but 25 % lower than the butyl ester (PABA‑Bu, Kp = 3.6) .
| Evidence Dimension | Brain‑Plasma Partition Coefficient (Kp) |
|---|---|
| Target Compound Data | Kp = 2.7 |
| Comparator Or Baseline | PABA‑Et (ethyl ester): Kp = 1.9; Procaine: Kp = 1.1; PABA‑Bu (butyl ester): Kp = 3.6 |
| Quantified Difference | Risocaine Kp is 42 % higher than PABA‑Et and 145 % higher than procaine |
| Conditions | Steady‑state plasma concentration (1–15 μM) in rats; intravenous bolus administration |
Why This Matters
Intermediate brain uptake may provide balanced CNS exposure—lower than butamben (reduced neurotoxicity risk) but higher than benzocaine (sufficient central effect)—guiding selection for peripheral vs. central applications.
